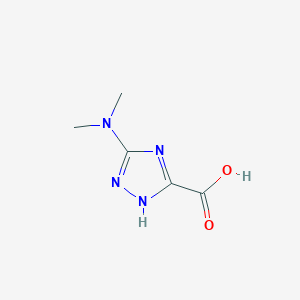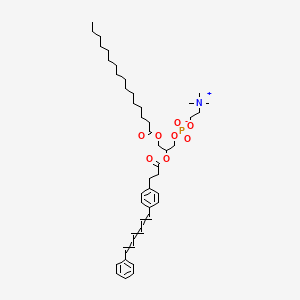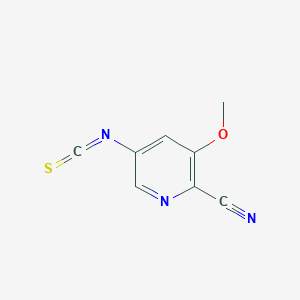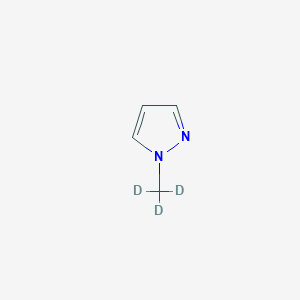
Trideuteriomethyl 1h pyrazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trideuteriomethyl 1H-pyrazol is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The incorporation of deuterium atoms into the methyl group of the pyrazole ring enhances its stability and alters its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trideuteriomethyl 1H-pyrazol typically involves the deuteration of methyl pyrazole. One common method is the reaction of methyl pyrazole with deuterium gas in the presence of a palladium catalyst. This process replaces the hydrogen atoms in the methyl group with deuterium atoms.
Industrial Production Methods: Industrial production of trideuteriomethyl 1H-pyrazol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of deuterium gas.
Chemical Reactions Analysis
Types of Reactions: Trideuteriomethyl 1H-pyrazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert trideuteriomethyl 1H-pyrazol into other deuterated pyrazole derivatives.
Substitution: The hydrogen atoms in the pyrazole ring can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include various deuterated pyrazole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
Trideuteriomethyl 1H-pyrazol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a stable isotope-labeled compound in mechanistic studies.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways and to study enzyme kinetics.
Medicine: Trideuteriomethyl 1H-pyrazol is investigated for its potential therapeutic properties, including its use as a drug candidate in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of trideuteriomethyl 1H-pyrazol involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered biological activity. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, modulating various biochemical processes.
Comparison with Similar Compounds
Trideuteriomethyl 1H-pyrazol is unique due to the presence of deuterium atoms, which enhance its stability and alter its chemical properties. Similar compounds include:
Methyl 1H-pyrazol: The non-deuterated version of the compound, which has different chemical and biological properties.
Deuterated pyrazole derivatives: Other pyrazole compounds with deuterium atoms in different positions, which may have similar or distinct properties compared to trideuteriomethyl 1H-pyrazol.
Properties
Molecular Formula |
C4H6N2 |
|---|---|
Molecular Weight |
85.12 g/mol |
IUPAC Name |
1-(trideuteriomethyl)pyrazole |
InChI |
InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3/i1D3 |
InChI Key |
UQFQONCQIQEYPJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC=N1 |
Canonical SMILES |
CN1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


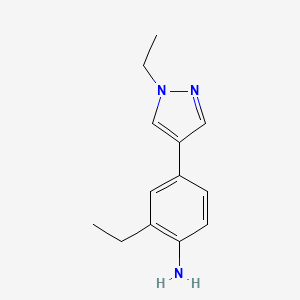
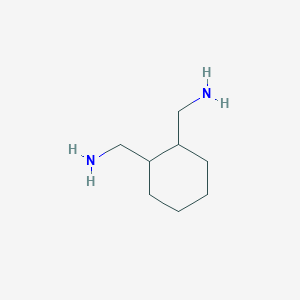
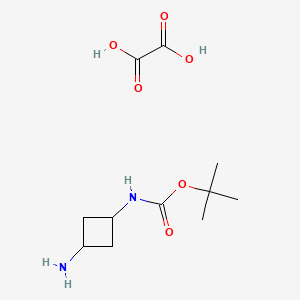
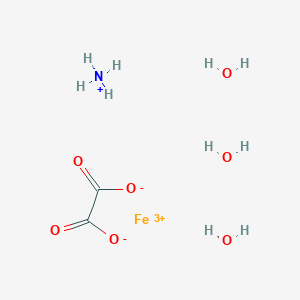
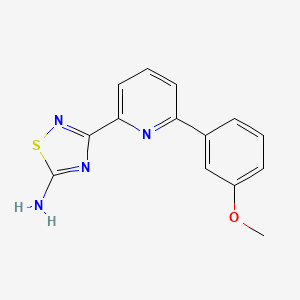
![6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
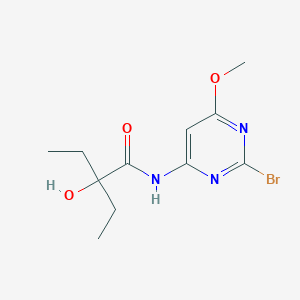
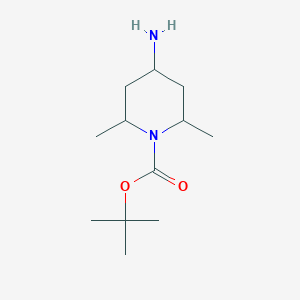
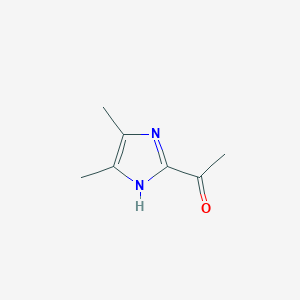
![7-Oxospiro[2.6]nonane-8-carboxylic acid](/img/structure/B13891674.png)
